molecular formula C19H18FN3O3 B6529837 N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-99-2

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B6529837
CAS No.: 1020454-99-2
M. Wt: 355.4 g/mol
InChI Key: LACHTOWJGSWBGQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a trifunctionalized core:

  • Position 1: A 4-fluorophenyl group, a common pharmacophore in medicinal chemistry due to fluorine’s electronegativity and metabolic stability enhancement.
  • Position 4: A methoxy substituent, which may influence electronic distribution and solubility.

While direct biological data for this compound is absent in the provided evidence, its structural features align with bioactive pyrazole derivatives reported in pharmaceutical research. For instance, pyrazole carboxamides are frequently explored as kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-3-26-16-7-5-4-6-15(16)21-19(24)18-17(25-2)12-23(22-18)14-10-8-13(20)9-11-14/h4-12H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACHTOWJGSWBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Core Structure Key Substituents Physical Properties (MP, MW)
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide Pyrazole 4-Fluorophenyl, 4-methoxy, 2-ethoxyphenyl carboxamide Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine Dual fluorophenyl, chromen-4-one, isopropylbenzamide MP: 175–178°C; MW: 589.1 g/mol
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole Dichlorophenyl, 4-chlorophenyl, pyridylmethyl carboxamide Not reported

Key Observations :

  • Core Flexibility vs. Rigidity : The pyrazolo-pyrimidine in introduces a fused heterocyclic system, likely enhancing rigidity and π-π stacking interactions compared to the simpler pyrazole core of the target compound.
  • Substituent Electronic Effects : The 4-methoxy group in the target compound may donate electron density, contrasting with the electron-withdrawing chlorine atoms in , which could alter binding affinity or metabolic pathways.

Fluorophenyl-Containing Analogues

Table 2: Fluorophenyl Derivatives Across Pharmacological Classes

Compound Type Example Compound Fluorophenyl Position Biological Relevance
Pyrazole carboxamide Target compound Position 1 Hypothesized kinase/modulator activity
Fentanyl analogue N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (para-fluorofentanyl) Piperidine-linked Opioid receptor agonist
Chalcone (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one Chalcone core Anticancer, antimicrobial activity

Key Observations :

  • Fluorine’s Role : Across all classes, the 4-fluorophenyl group enhances binding via halogen bonding or hydrophobic interactions. In fentanyl analogues, fluorine improves μ-opioid receptor affinity , while in chalcones, it modulates conjugation and planarity .
  • Conformational Differences : Chalcones exhibit dihedral angles of 7.14°–56.26° between aromatic rings , whereas the pyrazole core in the target compound likely enforces a fixed conformation, optimizing steric complementarity with targets.

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